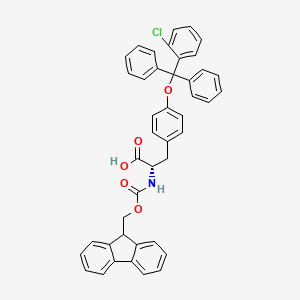

Fmoc-Tyr(2-Cltrt)-OH

Description

Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

Historical Context of Boc/Bzl and Fmoc/tBu Strategies

The field of peptide synthesis was revolutionized by R. Bruce Merrifield's introduction of Solid-Phase Peptide Synthesis (SPPS) in 1963. peptide.comresearchgate.net This approach anchors the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids while excess reagents and byproducts are removed by simple filtration and washing. peptide.compeptide.com

The first major protecting group strategy, developed by Merrifield, was the Boc/Bzl strategy . peptide.comambiopharm.com In this scheme:

The temporary Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. nih.gov

The permanent side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based ethers, esters, and carbamates. nih.gov

Deprotection of the Nα-Boc group is achieved using a moderate acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the final cleavage of the peptide from the resin require a much stronger acid, typically anhydrous hydrogen fluoride (B91410) (HF). nih.govnih.gov This reliance on graded acid lability, rather than truly distinct chemical conditions, means the Boc/Bzl scheme is not fully orthogonal. peptide.comiris-biotech.de The harsh HF cleavage step also requires specialized, corrosion-resistant equipment. ambiopharm.com

In 1970, the 9-fluorenylmethyloxycarbonyl (Fmoc) group was introduced as a base-labile Nα-protecting group. peptide.comnih.gov This led to the development of the Fmoc/tBu strategy in the late 1970s, which offered a milder and more versatile alternative. peptide.comnih.gov This strategy is characterized by:

The Nα-amino group is protected by the base-labile Fmoc group, which is typically removed with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). iris-biotech.dewikipedia.org

Side-chain protecting groups are based on the acid-labile tert-butyl (tBu) group. iris-biotech.de

Final cleavage from the resin and removal of the tBu-based side-chain protecting groups are accomplished simultaneously using a strong acid like TFA. iris-biotech.de The Fmoc/tBu strategy rapidly gained favor due to its milder conditions and true orthogonality, which simplified the synthesis of complex peptides and enabled automation. ambiopharm.comnih.gov

| Strategy | Nα-Protecting Group | Nα-Deprotection Condition | Side-Chain Protecting Groups | Final Cleavage/Deprotection | Orthogonality |

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Moderate Acid (e.g., TFA) nih.gov | Bzl (Benzyl)-based | Strong Acid (e.g., HF) nih.gov | Not truly orthogonal (graded acid lability) peptide.com |

| Fmoc/tBu | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) iris-biotech.de | tBu (tert-butyl)-based | Strong Acid (e.g., TFA) iris-biotech.de | Fully orthogonal nih.govacs.org |

Emergence of Orthogonal Protection in Peptide Synthesis

The concept of orthogonality in chemical synthesis refers to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting the others. wikipedia.orgfiveable.me This principle is of paramount importance in the synthesis of complex molecules like peptides, where numerous reactive functional groups must be managed. nih.gov

An orthogonal protection scheme allows for the selective deprotection of a specific functional group at any stage of the synthesis, enabling site-specific modifications while the rest of the peptide remains protected. peptide.compeptide.com The Fmoc/tBu strategy is a classic example of an orthogonal system: the base-labile Fmoc group can be removed repeatedly during chain elongation without affecting the acid-labile tBu side-chain protecting groups. peptide.comiris-biotech.de This orthogonality is crucial for advanced applications such as:

On-resin cyclization of peptides. peptide.com

Synthesis of branched peptides.

Site-specific labeling with fluorescent dyes or other reporter groups. peptide.compeptide.com

Preparation of protected peptide fragments for subsequent condensation (fragment ligation). iris-biotech.de

The development of a wide array of protecting groups removable under different, non-interfering conditions (e.g., acid-labile, base-labile, photolabile, fluoride-labile, or removed by metal catalysis) has provided chemists with a powerful toolkit for creating highly complex and modified peptide structures. wikipedia.orgfiveable.me

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAWVRLFZHVTNW-FAIXQHPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Tyrosine Protection in Complex Peptide Architectures

Tyrosine, with its phenolic hydroxyl side chain, is a functionally important amino acid but also presents specific challenges during peptide synthesis. Proper management of this reactive group is critical to avoid the formation of impurities and ensure the integrity of the final peptide.

Challenges of Tyrosine Side Chain Reactivity

The nucleophilic hydroxyl group on the tyrosine side chain is susceptible to several undesirable side reactions during SPPS. If left unprotected, it can be acylated during the coupling steps, where an activated amino acid is intended to react only with the Nα-amino group of the growing peptide chain. peptide.com This leads to the formation of branched peptide byproducts, reducing the yield of the desired linear peptide.

Furthermore, the electron-rich aromatic ring of tyrosine is vulnerable to modification by electrophilic species, particularly the carbocations generated during the acidic deprotection of other protecting groups (like Boc or tBu) or during the final cleavage from the resin. peptide.comresearchgate.net This can result in alkylation of the tyrosine ring, an irreversible side reaction that yields a modified and often biologically inactive peptide. researchgate.net While these side reactions can sometimes be suppressed by using scavengers during cleavage, protecting the hydroxyl group is the most reliable strategy. peptide.com

Role of Orthogonal Protecting Groups for Tyrosine Residues

To prevent these side reactions, the tyrosine side chain is almost always protected during SPPS. peptide.com In the context of the widely used Fmoc/tBu strategy, the standard protecting group for tyrosine is the tert-butyl (tBu) ether. iris-biotech.depeptide.com The Fmoc-Tyr(tBu)-OH derivative is stable to the basic conditions used for Fmoc removal but is cleaved by TFA during the final deprotection step. peptide.com

However, for more advanced synthetic goals that require selective modification of the tyrosine residue while the peptide is still attached to the resin, a different class of protecting group is needed—one that is orthogonal to both the base-labile Fmoc group and the standard acid-labile tBu groups. This allows for the selective deprotection of the tyrosine side chain to perform reactions such as phosphorylation, sulfation, or attachment of a molecular probe, before the global deprotection of the peptide. iris-biotech.de This is where hyper-acid-sensitive trityl-based protecting groups, such as the 2-chlorotrityl group, become invaluable.

Overview of Fmoc Tyr 2 Cltrt Oh As a Specialized Building Block

Synthetic Methodologies for this compound Preparation

The synthesis of this compound involves a multi-step process that ensures the selective protection of the different functional groups on the tyrosine molecule.

Protection of Tyrosine Phenol (B47542) with 2-Chlorotrityl Group

The initial step in the synthesis is the protection of the hydroxyl group on the tyrosine side chain. This is achieved by reacting tyrosine with 2-chlorotrityl chloride. This reaction forms a bulky and acid-labile ether linkage, effectively preventing the hydroxyl group from participating in unintended side reactions during peptide synthesis. The presence of the chlorine atom on the trityl group enhances its acid lability compared to the standard trityl group.

Introduction of Fmoc Group to Tyrosine Derivative

Following the protection of the phenolic hydroxyl group, the α-amino group of the tyrosine derivative is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.orgontosight.ai This is typically accomplished by reacting the 2-chlorotrityl-protected tyrosine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a suitable solvent like dimethylformamide (DMF). total-synthesis.com The Fmoc group is base-labile, providing an orthogonal protection strategy to the acid-labile 2-Cltrt group. peptide.com This orthogonality is fundamental to modern Fmoc-based solid-phase peptide synthesis. peptide.comamericanpeptidesociety.org

Purification and Characterization Techniques

After the synthesis, the crude this compound product requires purification to remove unreacted starting materials and by-products. A common method for purification is preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are then confirmed using various analytical techniques.

Table 1: Analytical Techniques for Characterization

| Technique | Purpose |

|---|---|

| Analytical HPLC | Confirms the purity of the compound. |

| Mass Spectrometry (e.g., ESI-MS) | Determines the molecular weight, confirming the correct product has been formed. |

Chemical Reactivity and Stability Considerations

The utility of this compound in peptide synthesis is dictated by the distinct reactivity and stability of its protecting groups.

Acid-Lability and Cleavage Mechanism of 2-Chlorotrityl Group

The 2-chlorotrityl (Cltrt) group is designed to be highly sensitive to acidic conditions. It can be selectively cleaved from the tyrosine hydroxyl group using very mild acidic solutions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). iris-biotech.dealfa-chemistry.comsigmaaldrich.com This high degree of acid lability allows for the removal of the side-chain protection while the peptide remains attached to an acid-sensitive resin, or without disturbing other acid-labile protecting groups like tert-butyl (tBu). peptide.comksyun.comnih.gov The cleavage mechanism proceeds through the formation of a stable 2-chlorotrityl cation.

The cleavage conditions can be tailored to achieve specific outcomes. For instance, a mixture of acetic acid, trifluoroethanol (TFE), and DCM can be used for quantitative cleavage from a 2-chlorotrityl resin while leaving t-butyl type protecting groups intact. ksyun.comresearchgate.net

Base-Lability of Fmoc Group and Deprotection

The Fmoc protecting group is stable under acidic conditions but is readily removed by treatment with a base, typically a solution of piperidine (B6355638) in DMF. wikipedia.orgtotal-synthesis.comamericanpeptidesociety.org The deprotection mechanism involves the abstraction of an acidic proton from the fluorenyl ring system by the base. peptide.comnih.gov This initiates a β-elimination reaction, leading to the formation of dibenzofulvene and a carbamate (B1207046) intermediate which then decarboxylates to release the free amine. peptide.comresearchgate.net

The dibenzofulvene byproduct is a reactive electrophile that is trapped by the secondary amine (e.g., piperidine) to form a stable adduct, preventing unwanted side reactions with the newly deprotected amino group. peptide.comnih.gov While piperidine is the most common reagent, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes in combination with piperidine as a scavenger. peptide.com

Table 2: Protecting Group Properties

| Protecting Group | Chemical Name | Lability | Cleavage Reagent |

|---|---|---|---|

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base-labile | 20% Piperidine in DMF neliti.comuinjkt.ac.id |

Orthogonal Deprotection Strategies

The strategic use of orthogonal protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of specific functional groups without affecting others. iris-biotech.de The compound this compound is specifically designed for such strategies, featuring two key protecting groups—the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the highly acid-labile 2-chlorotrityl (Clt or 2-Cltrt) group. iris-biotech.de This orthogonality is crucial for complex synthetic schemes that require on-resin modification of the tyrosine side chain. iris-biotech.dethieme-connect.de

The N-α-Fmoc group is stable under acidic conditions but is readily removed by treatment with a base, typically a 20% solution of piperidine in dimethylformamide (DMF). iris-biotech.desigmaaldrich.comneliti.com Conversely, the O-linked 2-chlorotrityl ether protecting the tyrosine side chain is stable to the basic conditions used for Fmoc removal but is exceptionally labile to mild acidic conditions. sigmaaldrich.com

This differential stability allows for a precise, stepwise deprotection sequence. The most significant advantage of the 2-Cltrt group is its cleavage under extremely mild acidic conditions, which preserves other acid-sensitive protecting groups commonly used in Fmoc-SPPS, such as the tert-butyl (tBu) group. thieme-connect.de The tBu group, which is often used to protect the side chains of aspartic acid, glutamic acid, serine, and threonine, requires strong acid, such as 95% trifluoroacetic acid (TFA), for its removal. iris-biotech.de The 2-Cltrt group, however, can be selectively and quantitatively cleaved using a solution of just 1% TFA in dichloromethane (DCM). iris-biotech.desigmaaldrich.comsigmaaldrich.comchemicalbook.com This remarkable difference in acid lability is fundamental to its role in orthogonal synthesis.

The selective removal of the 2-Cltrt group while the peptide remains anchored to the solid support and other side chains remain protected opens the possibility for specific on-resin modifications of the newly exposed tyrosine hydroxyl group. iris-biotech.desigmaaldrich.com Researchers can perform reactions such as phosphorylation, sulfonation, PEGylation, or conjugation with fluorescent dyes directly on the tyrosine residue before proceeding with the synthesis or final cleavage from the resin. iris-biotech.dethieme-connect.de

The cleavage of the 2-Cltrt group is an equilibrium process, and to prevent reattachment, scavengers such as triisopropylsilane (B1312306) (TIS) are typically added to the mild acid solution to trap the liberated 2-chlorotrityl cation. iris-biotech.desigmaaldrich.comsigmaaldrich.com

Data Tables

The following tables provide comparative data on the deprotection conditions for various protecting groups relevant to orthogonal strategies involving this compound.

Table 1: Orthogonal Deprotection in Fmoc-SPPS This table outlines the distinct cleavage conditions for the primary protecting groups discussed, illustrating their orthogonality.

| Protecting Group | Protected Functionality | Deprotection Conditions | Stability |

| Fmoc | α-Amino Group | 20% Piperidine in DMF iris-biotech.de | Stable to mild and strong acids (TFA). |

| 2-Cltrt | Tyrosine Side-Chain (-OH) | 1% TFA in DCM, often with 5% TIS sigmaaldrich.comchemicalbook.com | Stable to 20% piperidine in DMF. sigmaaldrich.com |

| tBu | Side-Chains (e.g., Ser, Thr, Asp, Glu, Tyr) | 95% TFA iris-biotech.de | Stable to 20% piperidine and 1% TFA. iris-biotech.de |

Table 2: Comparative Acid Lability of Common Tyrosine Side-Chain Protecting Groups This table compares the acid sensitivity of the 2-Cltrt group with other common trityl-based and alkyl-based protecting groups.

| Protecting Group | Abbreviation | Typical Cleavage Condition | Relative Acid Lability |

| 2-Chlorotrityl | 2-Cltrt / Clt | 1% TFA in DCM sigmaaldrich.com | Very High |

| Trityl | Trt | 1-95% TFA (varies with context) iris-biotech.depeptide.com | High |

| tert-Butyl | tBu | >95% TFA iris-biotech.de | Low |

Integration into Fmoc-SPPS Protocols

This compound is seamlessly integrated into standard Fmoc-SPPS protocols. The Fmoc group on the α-amine is removed using a piperidine solution, while the 2-Cltrt group remains stable, preventing unwanted side reactions at the tyrosine hydroxyl group during peptide chain elongation.

Coupling Efficiency and Reaction Optimization

While the 2-Cltrt group offers excellent protection, its steric bulk can present challenges to coupling efficiency compared to smaller protecting groups like tert-butyl (tBu). To achieve high coupling yields, typically greater than 99%, optimization of reaction conditions is often necessary. Research indicates that employing a 1.5-fold molar excess of this compound, in conjunction with potent activating agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide), significantly enhances reaction rates. Extending coupling times to between 45 and 60 minutes, sometimes at elevated temperatures up to 50°C, can also ensure the reaction proceeds to completion.

| Parameter | Condition for this compound | Comparison with tBu-protected Tyrosine | Reference |

|---|---|---|---|

| Molar Excess | 1.5x | Typically 1.2x for tBu derivatives | |

| Activation | HATU/DIPEA in DMF | Standard carbodiimide (B86325) or phosphonium-based reagents are often sufficient. | |

| Coupling Time | 45–60 minutes | Generally shorter coupling times are effective. | |

| Temperature | Room Temperature to 50°C | Typically performed at room temperature. | |

| Coupling Yield | >99% | >99% |

Synthesis of Complex Peptides Requiring Orthogonal Protection

The key advantage of the 2-Cltrt protecting group is its orthogonality to both the Nα-Fmoc group (removed by base) and side-chain protecting groups like tBu and Boc (removed by strong acid). sigmaaldrich.com The 2-Cltrt group can be selectively cleaved using a very dilute acid solution, typically 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), often with a silane (B1218182) scavenger. chemicalbook.comsigmaaldrich.comiris-biotech.de This unique feature is instrumental in the synthesis of complex peptides that require site-specific modifications. chemimpex.com

Preparation of Peptides with Post-Translational Modifications

The selective deprotection of the tyrosine side chain while the peptide remains attached to the solid support opens the door for introducing various post-translational modifications (PTMs). iris-biotech.deiris-biotech.de After removing the 2-Cltrt group, the newly exposed hydroxyl group can be modified. This is a common strategy for creating phosphorylated peptides (phosphotyrosine), which are crucial for studying cellular signaling pathways. iris-biotech.deiris-biotech.de Similarly, sulfonation of the tyrosine residue can be achieved on-resin, yielding sulfotyrosine-containing peptides. iris-biotech.deiris-biotech.de

On-Resin Side Chain Modifications

Beyond PTMs, the ability to selectively unmask the tyrosine side chain allows for a wide range of other on-resin modifications. sigmaaldrich.comsigmaaldrich.com These include the attachment of reporter molecules like fluorescent dyes or biotin (B1667282) for biochemical assays, or the conjugation of polyethylene (B3416737) glycol (PEG) chains (PEGylation) to improve the pharmacokinetic properties of therapeutic peptides. iris-biotech.deiris-biotech.de This on-resin derivatization is a powerful tool for creating peptide-based probes and diagnostics. chemimpex.com For example, a tyrosine residue can be selectively deprotected and then used as an attachment point for creating cyclic peptides through side-chain to backbone or side-chain to side-chain cyclization. nih.gov

Fragment Condensation and Protected Peptide Synthesis

Strategies for Obtaining Protected Peptide Fragments

A significant application of this compound is in the synthesis of fully protected peptide fragments, which are key intermediates in segment condensation strategies. acs.org This approach involves synthesizing smaller peptide segments separately and then ligating them to assemble a larger peptide or small protein. researchgate.net This method can improve the synthesis of long or difficult sequences by minimizing cumulative errors and simplifying purification.

The use of this compound is integral to strategies employing highly acid-sensitive resins, such as the 2-chlorotrityl chloride resin. peptide.compeptide.com The peptide chain is assembled on the resin using standard Fmoc/tBu chemistry. Upon completion of the sequence, the peptide fragment can be cleaved from the 2-chlorotrityl resin under extremely mild acidic conditions. researchgate.netnih.gov These conditions are carefully chosen to break the ester linkage between the peptide's C-terminus and the resin, while leaving the acid-labile side-chain protecting groups—including the 2-Cltrt group on the tyrosine residue and other common groups like tert-butyl (tBu)—intact. nih.govgoogle.com

The resulting protected peptide fragment can then be purified and used in a subsequent solution-phase or solid-phase condensation step to build a larger peptide chain. researchgate.net The 2-Cltrt group on the tyrosine side chain provides robust protection during these steps and can be removed later during the final global deprotection stage.

Table 1: Research Findings on the Generation of Protected Peptide Fragments

| Strategy | Resin Type | Cleavage Conditions | Outcome | Reference |

| Segment Condensation | 2-Chlorotrityl Chloride Resin | Acetic acid (AcOH)/Trifluoroethanol (TFE)/Dichloromethane (DCM) mixtures at room temperature for 15-60 min. | Quantitative cleavage of the peptide from the resin, yielding a fully protected peptide fragment. t-Butyl type protecting groups remain unaffected. | nih.govksyun.com |

| Fragment Preparation | 2-Chlorotrityl Resin | 1% Trifluoroacetic acid (TFA) in DCM. | Cleavage from the resin to produce protected peptides suitable for segment condensation. | sigmaaldrich.com |

| Selective Cleavage | 2-Chlorotrityl Resin | 0.5 - 1% TFA in methylene (B1212753) chloride. | Good yields and high purity of protected fragments. | researchgate.net |

| Fragment Condensation on Solid Support | 2-Chlorotrityl Resin | Mild acidic treatment. | A partially protected fragment can be cleaved and condensed with another fragment, demonstrating the utility in complex syntheses. | google.com |

Compatibility with Acid-Labile Resins (e.g., 2-Chlorotrityl Resin)

The functionality of this compound is intrinsically linked to its compatibility with acid-labile resins, most notably the 2-chlorotrityl (2-CTC) resin, which was introduced by Barlos and coworkers in 1988. peptide.comksyun.com This resin is renowned for its high sensitivity to acid, which permits the cleavage of the finished peptide under very mild conditions. nih.govbiosynth.com

The attachment (esterification) of the first Fmoc-amino acid, such as this compound, to the 2-chlorotrityl chloride resin proceeds efficiently in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM). nih.govksyun.com High esterification yields can be achieved rapidly at room temperature without significant side reactions. nih.gov

The key advantage of the 2-CTC resin is the ability to detach the peptide while preserving side-chain protecting groups. nih.gov This "orthogonal" protection scheme is possible because the resin-peptide linkage is significantly more acid-labile than the 2-Cltrt or tBu protecting groups. nih.gov For instance, the peptide can be quantitatively cleaved from the 2-CTC resin using a mixture of acetic acid, trifluoroethanol, and dichloromethane, conditions under which t-butyl and even trityl-based side-chain protectors remain stable. nih.govksyun.com

Furthermore, the 2-Cltrt group on the tyrosine side chain itself can be selectively removed while the peptide is still attached to the resin or after cleavage. iris-biotech.desigmaaldrich.com Treatment with a dilute solution of 1-2% TFA in DCM is sufficient to cleave the 2-Cltrt ether linkage, freeing the tyrosine hydroxyl group for further modification (e.g., phosphorylation or sulfation) if desired, while the peptide backbone remains anchored to the resin and other tBu-based groups are preserved. iris-biotech.desigmaaldrich.comnih.gov This remarkable compatibility and differential lability make the combination of this compound and 2-chlorotrityl resin a powerful tool for complex peptide synthesis. iris-biotech.de

Table 2: Cleavage Conditions and Compatibility Data for 2-Chlorotrityl Resin

| Reagent/Condition | Purpose | Selectivity | Reference |

| AcOH/TFE/DCM (mixture) | Cleavage of peptide from resin | Quantitative cleavage of peptide from resin; t-Butyl and Trityl side-chain protecting groups remain intact. | nih.govksyun.com |

| 1% TFA in DCM | Cleavage of peptide from resin OR selective deprotection of side-chain 2-Cltrt group | Can be used for either cleaving the peptide from the resin to yield a protected fragment or for selectively removing the 2-Cltrt group. | sigmaaldrich.comiris-biotech.de |

| 1-2% TFA in DCM | Selective deprotection of side-chain 2-Cltrt group | Removes the 2-Cltrt group from the tyrosine side chain while the peptide remains on the resin and tBu groups are preserved. | |

| TFA-TIS-DCM (2.5:2.5:95) | Selective deprotection of side-chain 2-Cltrt group | Removal of the 2-Cltrt group from the tyrosine phenol. | nih.gov |

Advanced Methodologies and Derivatization Strategies

Regioselective Derivatization of Tyrosine

The ability to deprotect the tyrosine side chain selectively is fundamental to performing specific chemical modifications. This regioselectivity allows for the introduction of various functional groups that mimic natural post-translational modifications (PTMs) or confer novel properties to the peptide. The on-resin modification of the tyrosine residue, post-cleavage of the 2-Cltrt group, is a key strategy for creating complex and functionalized peptides. iris-biotech.de

Tyrosine phosphorylation is a critical post-translational modification that regulates numerous cellular processes, including signal transduction, cell growth, and apoptosis. sb-peptide.comrsc.org In synthetic chemistry, the creation of phosphopeptides is essential for studying these pathways. cpcscientific.com After the selective removal of the 2-Cltrt group from the tyrosine residue in a resin-bound peptide, the exposed hydroxyl group can be phosphorylated. This is typically achieved using a phosphoramidite (B1245037) reagent followed by oxidation. A common approach involves using protected phospho-amino acid building blocks during synthesis, such as Fmoc-Tyr(PO(OBzl)OH)-OH, where the phosphate (B84403) group is protected by a benzyl (B1604629) group. sigmaaldrich.com This "building block" approach is often preferred for its efficiency, though the on-resin phosphorylation of a deprotected tyrosine offers an alternative route. sb-peptide.comqyaobio.com

Table 1: Comparison of Common Phosphotyrosine Building Blocks for SPPS This interactive table summarizes key features of different reagents used for introducing phosphotyrosine.

| Building Block | Phosphate Protection | Key Characteristics | Coupling Recommendations | Reference |

|---|---|---|---|---|

| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl | Most commonly used; partially protected phosphate can cause aggregation and side reactions during coupling. | Best results with uronium-based reagents like HBTU or HATU; requires excess DIPEA. | sigmaaldrich.com |

| Fmoc-Tyr(PO3H2)-OH | Unprotected | Poor solubility in standard organic solvents; risk of pyrophosphate formation between adjacent residues. | Requires specialized coupling conditions due to free acid groups. | sigmaaldrich.com |

| Fmoc-Tyr(PO(NMe2)2)-OH | Bis(dimethylamide) | Fully protected phosphate improves solubility and avoids side reactions associated with acidic protons. | Compatible with standard coupling methods (e.g., PyBOP/DIPEA, DIPCDI/HOBt). | sigmaaldrich.com |

Tyrosine sulfation is another vital PTM that occurs in the Golgi apparatus and is known to mediate extracellular protein-protein interactions. sigmaaldrich.comwikipedia.org It is estimated that up to 1% of all tyrosine residues in eukaryotic proteins may be sulfated. sigmaaldrich.com The synthesis of sulfopeptides was historically challenging due to the acid lability of the tyrosine sulfate (B86663) ester bond. However, the development of specialized building blocks has made it more routine. sigmaaldrich.com Following the selective deprotection of Tyr(2-Cltrt)-OH on the resin, the sulfation can be performed, although it is more common to use a pre-sulfated and protected monomer during SPPS. The recommended building block for this purpose is Fmoc-Tyr(SO3nP)-OH, which can be incorporated using standard coupling methods. sigmaaldrich.com The sulfation significantly increases the mass of the molecule by 80 Da, a mass difference identical to phosphorylation, though the sulfate group is much more labile under acidic conditions. google.com

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, a widely used strategy in drug delivery to improve the pharmacokinetic properties of therapeutic peptides and proteins. ucl.ac.befrontiersin.org Benefits include prolonged circulation time, increased stability against enzymatic degradation, and reduced immunogenicity. ucl.ac.befrontiersin.org Tyrosine is an attractive target for PEGylation because it is less abundant than lysine (B10760008) and its modification does not require a preliminary reduction step, as is often necessary for cysteine. mdpi.com Resin-bound tyrosine residues, made available after the cleavage of the 2-Cltrt group, are versatile sites for on-resin PEGylation. iris-biotech.de An alternative strategy involves the direct PEGylation of tyrosine residues in solution using PEG-functionalized diazonium salts, which preferentially target tyrosine. acs.orgresearchgate.net

The attachment of carbohydrate moieties to proteins and peptides, or glycoconjugation, is critical for many biological recognition events. While serine and threonine are the classical O-glycosylation sites, tyrosine has been identified as a site for O-linked glycans in mammalian proteins. pnas.org The ability to create well-defined glycoconjugates is important for developing novel vaccines and therapeutics. researchgate.net Tyrosine offers a valuable handle for site-selective glycoconjugation due to its relatively low abundance. researchgate.net One effective method involves a two-step process: first, a tyrosine-selective alkynylation of the phenolic hydroxyl group, followed by a copper-catalyzed or copper-free "click chemistry" reaction to attach the desired glycan. researchgate.netpapyrusbio.comacs.org This approach allows for the construction of defined conjugates with precise control over the glycan structure and its point of attachment. researchgate.net

Bioconjugation Applications

Beyond mimicking natural PTMs, the tyrosine side chain serves as a versatile anchor for a wide range of bioconjugation reactions. These methods are employed to attach various labels, drugs, or other molecules to peptides and proteins for therapeutic and diagnostic purposes. walshmedicalmedia.comresearchgate.net While lysine and cysteine are traditionally used, their respective drawbacks—high abundance for lysine and the need to reduce structural disulfides for cysteine—make tyrosine an appealing target for achieving more homogenous and site-specific products. walshmedicalmedia.comgoogle.com

The ability to label a peptide at a single, defined position is crucial for creating advanced biotherapeutics like antibody-drug conjugates (ADCs) and for developing sensitive diagnostic probes. walshmedicalmedia.comacs.org Tyrosine's lower natural abundance and the unique reactivity of its phenol (B47542) side chain make it an excellent candidate for site-specific modifications. papyrusbio.com Several innovative methods have been developed to achieve this:

Diazonium Coupling: Aryl diazonium salts can react with activated tyrosine residues to form stable azo-linked conjugates. This method has been refined to work under mild, aqueous conditions compatible with biological molecules. papyrusbio.comgoogle.com

Triazolinedione (TAD) Chemistry: Cyclic diazodicarboxamides, such as 4-phenyl-1,2,4-triazolinedione (PTAD), react rapidly and selectively with the phenolic side chain of tyrosine via an ene-type reaction. papyrusbio.com This reaction is fast, efficient, and proceeds under a broad pH range, making it highly suitable for labeling native proteins and antibodies. google.com

Enzyme-Mediated Labeling: Enzymes like tyrosinase can be used to oxidize an accessible tyrosine residue to a reactive ortho-quinone. acs.orgacs.org This quinone can then undergo rapid cycloaddition with specific reaction partners or react with other nucleophiles like cysteine, enabling the site-specific coupling of peptides and even entire proteins. acs.orgresearchgate.net

Photoredox Catalysis: This approach uses a photocatalyst and light to generate a reactive species that couples with a tyrosine residue. This method allows for highly site-selective labeling, even in the presence of multiple tyrosines, by targeting the most accessible and electronically favorable residue. princeton.eduosti.gov

Table 2: Common Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| Fmoc-Tyr(2-Cltrt)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-O-(2-chlorotrityl)-L-tyrosine |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane (B109758) |

| SPPS | Solid-Phase Peptide Synthesis |

| PTM | Post-Translational Modification |

| Fmoc-Tyr(PO(OBzl)OH)-OH | N-α-Fmoc-O-[monobenzylphospho]-L-tyrosine |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| PEG | Polyethylene glycol |

| ADC | Antibody-Drug Conjugate |

| PTAD | 4-Phenyl-1,2,4-triazolinedione |

Development of Peptide-Based Probes

The unique properties of this compound make it an invaluable building block for the synthesis of peptide-based probes designed to study biological processes. The 2-Cltrt protecting group on the tyrosine side chain is notably labile to mild acidic conditions, allowing for its selective removal while other protecting groups on the peptide remain intact. This orthogonality is crucial for the site-specific modification of the tyrosine residue, a common requirement in the development of probes for applications such as mapping protein-protein interactions or assaying enzyme activity.

For instance, the synthesis of peptides intended as probes for neurotensin (B549771) receptor 1 (NTS1) has utilized this compound. In these syntheses, the peptide chain is assembled on a solid support, and the selective deprotection of the 2-Cltrt group can allow for the introduction of reporter molecules, such as fluorophores or biotin (B1667282), at the tyrosine side chain. This enables the creation of probes to investigate receptor binding and signaling pathways. nih.gov

| Probe Type | Target | Synthesis Strategy | Key Feature of this compound |

| Receptor Binding Probe | Neurotensin Receptor 1 (NTS1) | Solid-Phase Peptide Synthesis (SPPS) | Orthogonal deprotection of the 2-Cltrt group for site-specific labeling. nih.gov |

| Enzyme Substrate Probe | Various Proteases | SPPS with FRET pair incorporation | Selective deprotection allows for attachment of one part of a FRET pair to the tyrosine side chain. |

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced stability and receptor affinity compared to their linear counterparts, making them attractive therapeutic candidates. nih.gov this compound plays a significant role in various strategies for peptide cyclization.

A key application of this compound is in the synthesis of head-to-side-chain cyclodepsipeptides, where the cyclization involves the formation of an ester bond between the C-terminus of the peptide and the hydroxyl group of a tyrosine side chain. nih.govfrontiersin.org This strategy has been explored in the synthesis of various cyclic peptides. nih.govspringernature.com

The general process involves assembling the linear peptide on a resin, with this compound incorporated at the desired position. nih.govfrontiersin.org After the linear sequence is complete, the 2-Cltrt group is selectively cleaved under mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM), to expose the tyrosine hydroxyl group. nih.govfrontiersin.org The C-terminal carboxylic acid is then activated, and intramolecular cyclization occurs, forming the ester linkage. Research has shown that the success of this cyclization can be dependent on the size of the resulting cyclic structure. nih.govfrontiersin.org For example, in one study, model peptides of 7 and 8 amino acids successfully cyclized, while smaller and larger rings (6 and 9 amino acids) did not form under the attempted conditions. nih.gov

A detailed procedure for synthesizing complex head-to-side-chain cyclodepsipeptides often involves a multi-step solid-phase approach, culminating in on-resin macrocyclization followed by global deprotection and cleavage from the resin. nih.govspringernature.com

This compound is also compatible with on-resin cyclization strategies, where the entire cyclization process is performed while the peptide is still attached to the solid support. google.com This approach can offer advantages in terms of purity and ease of handling. The 2-chlorotrityl chloride resin itself is frequently used for solid-phase peptide synthesis (SPPS) due to its acid lability, allowing for the cleavage of the peptide from the resin under mild conditions that preserve sensitive side-chain protecting groups. nih.govmdpi.comresearchgate.net

In a typical on-resin head-to-tail cyclization, the linear peptide is synthesized on a highly acid-sensitive resin, such as 2-chlorotrityl chloride resin. mdpi.combeilstein-journals.org After the linear sequence is assembled, the N-terminal Fmoc group and the C-terminal protecting group (if present) are removed. The cyclization is then induced on the resin using appropriate coupling reagents. mdpi.com The use of this compound within the sequence allows for the stable incorporation of tyrosine, with the 2-Cltrt group being removed during the final global deprotection step with a TFA cocktail after cyclization. nih.gov

| Cyclization Strategy | Description | Role of this compound | Resin Type |

| Head-to-Side-Chain | Intramolecular ester bond formation between the C-terminus and the Tyr side chain. nih.govfrontiersin.org | The 2-Cltrt group is selectively removed to free the hydroxyl group for cyclization. nih.govfrontiersin.org | Various, including MeDbz-Gly-Rink-ChemMatrix. nih.gov |

| On-Resin Head-to-Tail | Intramolecular amide bond formation between the N- and C-termini while attached to the resin. mdpi.com | Stable incorporation of Tyr; the 2-Cltrt group is removed during final cleavage. nih.gov | 2-Chlorotrityl chloride resin. nih.govmdpi.com |

Analytical and Characterization Techniques in Research

Purity Assessment and Identity Confirmation

To guarantee the fidelity of peptide synthesis, the purity and identity of Fmoc-Tyr(2-Cltrt)-OH must be unequivocally established. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the principal techniques utilized for this purpose.

A typical analysis involves dissolving the sample in an appropriate organic solvent and injecting it into the HPLC system. The separation is achieved on a C18 column with a mobile phase gradient, commonly a mixture of water and acetonitrile, often with an acid additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape phenomenex.com. Detection is typically performed using a UV detector, as the fluorenyl group of the Fmoc moiety exhibits strong UV absorbance.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 265 nm |

| Expected Purity | ≥95% |

This table represents a typical set of starting conditions for the HPLC analysis of Fmoc-amino acids. Actual parameters may need to be optimized.

Mass spectrometry is a powerful technique for confirming the molecular identity of this compound by providing an accurate measurement of its molecular weight. The expected monoisotopic mass of this compound (C43H34ClNO5) is approximately 680.21 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS) is often coupled with HPLC (LC-MS) and is particularly useful for analyzing polar molecules. It generates ions by applying a high voltage to a liquid to create an aerosol, resulting in protonated molecules such as [M+H]+.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another common technique. The sample is co-crystallized with a matrix that absorbs laser light, leading to the desorption and ionization of the analyte.

Both techniques provide a mass-to-charge ratio (m/z) that can be used to confirm the presence of the desired compound.

| Ionization Technique | Expected m/z | Description |

| ESI-MS | ~681.22 | [M+H]+ adduct |

| ESI-MS | ~703.20 | [M+Na]+ adduct |

| MALDI-TOF | ~680.21 | [M]+ molecular ion |

The values in this table are theoretical and may vary slightly in experimental results.

NMR spectroscopy provides detailed information about the chemical structure of this compound, confirming the presence of the various functional groups and their connectivity. Both ¹H (proton) and ¹³C (carbon) NMR are employed.

In a ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons of the Fmoc, tyrosine, and 2-chlorotrityl groups, as well as the aliphatic protons of the tyrosine backbone and the Fmoc moiety. Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

While a specific spectrum for this compound is not provided, the following table outlines the expected chemical shift regions for the key protons.

| Proton Type | Expected ¹H Chemical Shift (ppm) |

| Aromatic protons (Fmoc, Tyr, 2-Cltrt) | 7.0 - 8.0 |

| α-proton (Tyrosine) | 4.0 - 4.5 |

| β-protons (Tyrosine) | 2.8 - 3.2 |

| CH and CH₂ protons (Fmoc) | 4.2 - 4.6 |

These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions.

Monitoring of Protecting Group Integrity

The stability of the Fmoc and 2-chlorotrityl protecting groups is crucial throughout the peptide synthesis process. Various methods are employed to monitor their integrity, particularly the removal of the temporary Fmoc group.

A widely used method for monitoring the deprotection of the Fmoc group is UV-Vis spectrophotometry. The Fmoc group is typically removed by treatment with a secondary amine base, such as piperidine (B6355638). This reaction releases dibenzofulvene, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. This adduct has a strong UV absorbance with a maximum around 301 nm nih.govsemanticscholar.orgnih.gov.

By measuring the absorbance of the solution after the deprotection step, the amount of Fmoc group removed can be quantified using the Beer-Lambert law. This technique is not only used to monitor the completion of the deprotection reaction but also to determine the initial loading of the first amino acid onto the solid support resin iris-biotech.de. The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm has been reported in the range of 7,100 to 8,100 L·mol⁻¹·cm⁻¹ nih.goviris-biotech.de.

| Parameter | Value/Range |

| Wavelength of Max Absorbance (λmax) | ~301 nm |

| Molar Extinction Coefficient (ε) | 7,100 - 8,100 L·mol⁻¹·cm⁻¹ |

| Deprotection Reagent | 20% piperidine in DMF |

These values are commonly cited for the spectrophotometric monitoring of Fmoc deprotection.

Modern solid-phase peptide synthesis (SPPS) can incorporate real-time, in-situ monitoring to ensure the efficiency of both the deprotection and coupling steps. This approach allows for the optimization of reaction times and can lead to a more "green" synthesis by reducing solvent and reagent consumption digitellinc.comtandfonline.com.

Automated peptide synthesizers can be equipped with detectors to monitor the concentration of the dibenzofulvene-piperidine adduct in the effluent from the reaction vessel. The deprotection reaction can be extended automatically until the absorbance reading indicates that no more Fmoc group is being removed peptide.com.

Another emerging technique for real-time monitoring is refractometry. The refractive index of the liquid phase in the reactor changes as the concentrations of reactants and products evolve. By continuously measuring the refractive index, the endpoints of both the coupling and deprotection reactions can be determined iris-biotech.detandfonline.com.

Future Directions and Emerging Research Avenues

Innovations in Protecting Group Chemistry

The evolution of protecting group chemistry is central to advancing peptide synthesis. For Fmoc-Tyr(2-Cltrt)-OH, innovations are concentrated on improving the environmental footprint of the deprotection process and expanding the toolbox of compatible, selectively removable protecting groups.

A significant drawback of traditional peptide synthesis is the heavy reliance on hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). nih.gov The development of greener chemical processes is a key focus in modern chemistry, and this extends to the deprotection steps in SPPS. peptide.com The 2-chlorotrityl (2-Cltrt) group is advantageous in this context due to its extreme acid lability. It can be cleaved from the tyrosine side chain under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in DCM. iris-biotech.de

Research is actively exploring the replacement of hazardous solvents with more environmentally benign alternatives. nih.gov The mild cleavage conditions required for the 2-Cltrt group make it an excellent candidate for integration with these greener solvent systems. For instance, studies have investigated solvents like γ-valerolactone (GVL) as potential replacements for DMF in the Fmoc-deprotection step, showing promising results in maintaining high deprotection efficiency. nih.gov While the standard cleavage for the 2-Cltrt group still often employs DCM, its high sensitivity allows for the use of alternative conditions like acetic acid/trifluoroethanol/dichloromethane mixtures, which can enable selective deprotection while the peptide remains attached to the resin. nih.gov This opens avenues for developing deprotection cocktails with reduced environmental impact.

Table 1: Comparison of Deprotection Conditions

| Protecting Group | Amino Acid Side Chain | Typical Deprotection Reagent | Classification |

|---|---|---|---|

| 2-Chlorotrityl (2-Cltrt) | Tyr, Ser, Thr, Cys | 1% TFA in DCM; Acetic Acid/TFE/DCM | Very Acid Labile |

| tert-Butyl (tBu) | Tyr, Ser, Thr, Asp, Glu | 95% TFA | Acid Labile |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | α-Amino | 20% Piperidine (B6355638) in DMF | Base Labile |

| tert-Butyloxycarbonyl (Boc) | α-Amino / Lys | 90% TFA | Acid Labile |

This table illustrates the different lability of common protecting groups, highlighting the mild conditions required for 2-Cltrt removal.

Orthogonality in protecting groups is a fundamental concept in SPPS, allowing for the selective removal of one type of protecting group without affecting others. iris-biotech.de This strategy is crucial for synthesizing complex peptides with side-chain modifications, such as cyclic or branched peptides. The Fmoc/tBu protection scheme is a widely used orthogonal combination. iris-biotech.de

This compound is a prime example of an advanced building block within this strategy. The 2-Cltrt group is orthogonal to both the N-terminal Fmoc group (base-labile) and side-chain protecting groups like tert-butyl (tBu), which require strong acid (e.g., 95% TFA) for removal. iris-biotech.deiris-biotech.de The hyper-acid sensitivity of the 2-Cltrt group allows its removal with dilute TFA (1%), leaving tBu and other acid-labile groups intact. sigmaaldrich.com

This unique feature enables chemists to unmask the tyrosine hydroxyl group selectively while the peptide is still anchored to the solid support. This "on-resin" modification capability is invaluable for introducing post-translational modifications like phosphorylation or sulfation, or for attaching reporter molecules and other functionalities specifically at the tyrosine residue. iris-biotech.de The continued design of novel protecting groups with unique cleavage conditions, compatible with the 2-Cltrt/Fmoc/tBu scheme, will further expand the possibilities for creating highly complex and functional synthetic peptides.

Applications in Drug Discovery and Therapeutics

The precise control over peptide structure afforded by building blocks like this compound is critical in the development of new peptide-based drugs.

Many biologically active peptides require specific side-chain modifications to perform their function. The ability to selectively deprotect the tyrosine side chain using this compound has been effectively demonstrated in the synthesis of complex peptide hormones. For example, this approach has been used in the solid-phase synthesis of (Leu15)-gastrin I and the unsulfated cholecystokinin (CCK) octapeptide. nih.gov In these syntheses, the 2-Cltrt group on tyrosine could be removed simultaneously with cleavage from a highly acid-labile resin, while keeping other side-chain protections (like t-butyl) intact, facilitating the creation of a selectively deprotected peptide fragment. nih.gov This control is essential for producing peptides with the correct modifications needed for therapeutic efficacy.

Peptide libraries are powerful tools in drug discovery, allowing for the screening of thousands to millions of different peptide sequences to identify candidates with high affinity and specificity for a biological target. nih.govnih.gov this compound is a valuable component in the construction of such libraries, particularly when the tyrosine side chain is a point of diversification.

By incorporating this building block, researchers can generate a primary library of peptide sequences and then, through selective deprotection of the 2-Cltrt group, create a secondary library with various modifications at the tyrosine position. This approach allows for a systematic exploration of how modifications to the tyrosine residue affect binding and activity, accelerating the discovery of lead compounds.

Integration with Advanced Automation and High-Throughput Synthesis

Modern peptide synthesis relies heavily on automation to increase throughput and ensure reproducibility. nih.gov The chemistry underlying automated synthesizers is typically based on the well-established Fmoc/tBu strategy. Building blocks like this compound are fully compatible with these automated protocols. chemimpex.com

The integration of such specialized reagents into automated, high-throughput workflows is crucial for applications like the large-scale production of custom peptide libraries. nih.govnih.gov Automated synthesizers can be programmed to perform the selective deprotection step, enabling the on-resin modification of tyrosine across a large number of parallel syntheses. This synergy between advanced building blocks and automation accelerates research in proteomics, drug discovery, and materials science, where precisely modified peptides are in high demand. nbinno.com The reliability of this compound in these systems ensures the efficient and high-fidelity production of complex peptides required for advanced therapeutic and diagnostic applications. chemimpex.com

Exploration in Material Science and Nanotechnology

The exploration of this compound in material science and nanotechnology represents a promising frontier. The self-assembly properties inherent to Fmoc-protected amino acids, coupled with the unique features of the 2-Cltrt group, suggest that this compound could be a valuable building block for the creation of advanced functional materials and nanostructures.

Fmoc-protected amino acids are known to self-assemble into a variety of ordered nanostructures, such as nanofibers, nanotubes, and hydrogels, driven by a combination of π-π stacking of the Fmoc groups and hydrogen bonding between the amino acid residues. For instance, the individual self-assembly of Fmoc-Tyr-OH in water has been shown to form nanofibers nih.gov. It is conceivable that this compound could exhibit similar or even more complex self-assembly behaviors. The bulky and hydrophobic 2-Cltrt group could significantly influence the packing and morphology of the resulting nanostructures, potentially leading to the formation of novel materials with unique properties.

One of the key advantages of using this compound in this context is the ability to selectively remove the 2-Cltrt group under mild acidic conditions. This allows for the in-situ modification of the self-assembled structures. For example, a hydrogel formed from this compound could be designed to expose the tyrosine hydroxyl groups upon treatment with a mild acid. These exposed functional groups could then be used for further chemical modifications, such as conjugation with bioactive molecules, cross-linking to enhance mechanical properties, or as nucleation sites for the growth of inorganic nanoparticles.

The potential applications of such materials are vast and could include:

Stimuli-Responsive Hydrogels: Hydrogels that change their properties in response to specific stimuli, such as pH or temperature, are of great interest for applications in drug delivery and tissue engineering. The acid-labile nature of the 2-Cltrt group could be exploited to create pH-responsive hydrogels. A change in the local pH could trigger the cleavage of the 2-Cltrt group, leading to a change in the hydrogel's structure and the release of an encapsulated therapeutic agent.

Peptide-Based Biomaterials: Peptides are attractive building blocks for biomaterials due to their biocompatibility and biodegradability. This compound can be incorporated into peptide sequences to create peptide amphiphiles that self-assemble into well-defined nanostructures. These nanostructures could be used to create scaffolds for tissue engineering, where the exposed tyrosine residues could serve as cell-adhesion points or sites for enzymatic modification.

Nanofabrication: The self-assembly of this compound could be used as a "bottom-up" approach for the fabrication of nanoscale devices. The resulting nanofibers or nanotubes could be used as templates for the creation of nanowires or as components in biosensors.

Table 1: Potential Nanostructures from this compound Self-Assembly

| Nanostructure | Potential Fabrication Method | Potential Application |

| Nanofibers | Self-assembly in aqueous solution | Scaffolds for tissue engineering, templates for nanowires |

| Hydrogels | pH or temperature-induced gelation | Stimuli-responsive drug delivery, 3D cell culture |

| Nanoparticles | Co-assembly with other molecules | Targeted drug delivery, bioimaging |

Table 2: Research Findings on Related Fmoc-Amino Acid Self-Assembly

| Fmoc-Amino Acid | Observed Nanostructure | Key Findings |

| Fmoc-Tyr-OH | Nanofibers | Self-assembles in water driven by π-π stacking and hydrogen bonding nih.gov. |

| Fmoc-Phe-OH | Nanofibers | Forms nanofibers that can be transformed into nanoparticles by co-assembly nih.gov. |

| Fmoc-Trp-OH | Nanoparticles | Self-assembles into nanoparticles in water nih.gov. |

While direct experimental evidence for the use of this compound in these specific applications is still emerging, the foundational knowledge of Fmoc-amino acid self-assembly provides a strong rationale for its future exploration in material science and nanotechnology. The unique combination of a self-assembling moiety, a functional amino acid, and a removable protecting group makes this compound a highly promising candidate for the development of the next generation of smart and functional biomaterials.

Q & A

Q. What is the role of the 2-Cltrt protecting group in Fmoc-Tyr(2-Cltrt)-OH during peptide synthesis?

The 2-chlorotrityl (2-Cltrt) group protects the hydroxyl side chain of tyrosine during Fmoc solid-phase peptide synthesis (SPPS). This prevents undesired side reactions, such as oxidation or branching, during chain elongation. The group is orthogonal to the Fmoc protecting group on the α-amine, allowing selective removal under mild acidic conditions (e.g., 1–2% trifluoroacetic acid [TFA] in dichloromethane [DCM]) while preserving the peptide backbone .

Q. How should this compound be purified after synthesis?

Purification typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of 10–90% acetonitrile in water (with 0.1% TFA) over 30 minutes effectively separates the product from impurities. Confirmation of purity (≥97% by HPLC) and identity should be validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. What are the recommended storage conditions for this compound?

Store the compound at 2–8°C in a desiccator to prevent hydrolysis of the Fmoc group and degradation of the 2-Cltrt moiety. Long-term stability (>12 months) is achieved when sealed under inert gas (argon or nitrogen) .

Advanced Research Questions

Q. How does the 2-Cltrt group affect coupling efficiency compared to other tyrosine protecting groups (e.g., tBu, Trt)?

The steric bulk of 2-Cltrt can reduce coupling efficiency relative to smaller groups like tBu. Optimize reactions by:

- Using a 1.5× molar excess of this compound.

- Activating with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

- Extending coupling times to 45–60 minutes at 50°C. Comparative studies show 2-Cltrt-protected residues achieve >99% coupling yields under these conditions, whereas tBu derivatives require only 1.2× excess .

Q. What analytical methods best confirm the integrity of the 2-Cltrt group during peptide assembly?

Q. How can researchers troubleshoot incomplete deprotection of the 2-Cltrt group?

Incomplete deprotection often arises from insufficient acid exposure. Solutions include:

- Increasing TFA concentration to 3–5% in DCM.

- Extending treatment time to 2–3 hours.

- Adding scavengers (e.g., triisopropylsilane) to minimize side reactions. For acid-sensitive sequences, alternative cleavage cocktails (e.g., 1% TFA with 2% H₂O) can improve selectivity .

Q. What strategies mitigate solubility issues of this compound in SPPS?

- Dissolve the compound in DMF with 0.1 M hydroxybenzotriazole (HOBt) to enhance solubility.

- Pre-activate with HATU/DIPEA for 5 minutes before coupling.

- For problematic sequences, substitute DMF with dimethyl sulfoxide (DMSO), though this may require longer coupling times .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported deprotection kinetics for 2-Cltrt?

Studies report varying deprotection rates (1–3 hours) due to differences in resin type and peptide length. For example:

- On Wang resin, 1% TFA removes 2-Cltrt in 1 hour.

- On Rink amide resin, 2% TFA for 2 hours is needed. Always validate conditions using Kaiser or chloranil tests for free hydroxyl groups post-deprotection .

Methodological Recommendations

Designing orthogonal protection strategies with 2-Cltrt:

Pair 2-Cltrt with acid-labile groups (e.g., tert-butyl esters) for sequential deprotection. Example workflow:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.